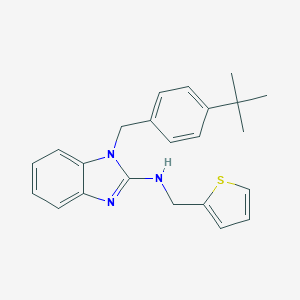
1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical And Physiological Effects
Studies have shown that 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine can inhibit the production of inflammatory cytokines and chemokines in cells. It has also been found to induce apoptosis (cell death) in cancer cells. Furthermore, the compound has been shown to have low toxicity in cells and animals.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine in lab experiments is its low toxicity, which makes it a safer alternative to other compounds. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for research on 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to elucidate its mechanism of action. Another direction is to explore its potential use as a fluorescent probe for imaging applications. Additionally, research could be conducted to improve its solubility and bioavailability in order to enhance its efficacy in lab experiments.
Synthesis Methods
The synthesis of 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine involves the reaction of 4-tert-butylbenzyl chloride with thiophen-2-ylmethyl-1H-benzimidazole-2-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
The 1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine compound has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as a fluorescent probe for imaging applications.
properties
Product Name |
1-(4-tert-butylbenzyl)-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine |
|---|---|
Molecular Formula |
C23H25N3S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
InChI |
InChI=1S/C23H25N3S/c1-23(2,3)18-12-10-17(11-13-18)16-26-21-9-5-4-8-20(21)25-22(26)24-15-19-7-6-14-27-19/h4-14H,15-16H2,1-3H3,(H,24,25) |
InChI Key |
WNIQQDVKWSBZEY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
![2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226743.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)



amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)
amino]propanamide](/img/structure/B226778.png)
![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226784.png)

methanone](/img/structure/B226796.png)